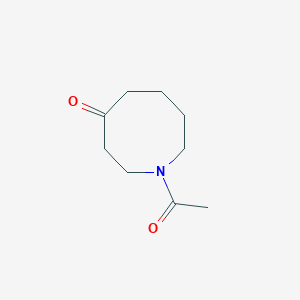
1-Acetylazocan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetylazocan-4-one, also known as AAZ, is a heterocyclic compound that has gained attention in the scientific community due to its unique chemical properties. AAZ is an azo compound that contains a cyclic structure with a ketone group and a nitrogen atom. The compound has been studied for its potential use in various fields, including pharmaceuticals, materials science, and environmental science.
Mechanism Of Action
The mechanism of action of 1-Acetylazocan-4-one is not yet fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of enzymes involved in cell metabolism. 1-Acetylazocan-4-one has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Biochemical And Physiological Effects
1-Acetylazocan-4-one has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 1-Acetylazocan-4-one has antibacterial and antifungal properties, and can inhibit the growth of cancer cells. 1-Acetylazocan-4-one has also been found to induce the production of ROS, which can lead to oxidative stress and cell death. In vivo studies have shown that 1-Acetylazocan-4-one has low toxicity and is well-tolerated by animals.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Acetylazocan-4-one in lab experiments is its high purity, which allows for accurate and reproducible results. 1-Acetylazocan-4-one is also relatively easy to synthesize, making it accessible for researchers. However, one limitation of using 1-Acetylazocan-4-one is its instability in solution, which can lead to decomposition and the formation of impurities. Additionally, 1-Acetylazocan-4-one has a short half-life in vivo, which limits its potential use in animal studies.
Future Directions
There are several future directions for the study of 1-Acetylazocan-4-one. In pharmaceuticals, further research is needed to determine the full range of antibacterial and antifungal properties of 1-Acetylazocan-4-one, and to develop new antibiotics based on its structure. In materials science, 1-Acetylazocan-4-one can be used as a building block for the synthesis of new materials with unique properties. In environmental science, 1-Acetylazocan-4-one can be studied further for its potential use in wastewater treatment, and for the removal of other contaminants from water sources. Overall, the study of 1-Acetylazocan-4-one has the potential to lead to new discoveries and applications in a range of scientific fields.
Synthesis Methods
The synthesis of 1-Acetylazocan-4-one can be achieved through several methods, including the reaction of 1,4-diketones with hydrazine and the reaction of 1,4-diketones with nitrous acid. The most common method involves the reaction of 1,4-diketones with hydrazine in the presence of an acid catalyst, such as hydrochloric acid. This method yields 1-Acetylazocan-4-one as a bright yellow solid with a high purity.
Scientific Research Applications
1-Acetylazocan-4-one has been studied for its potential use in various scientific fields. In pharmaceuticals, 1-Acetylazocan-4-one has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In materials science, 1-Acetylazocan-4-one has been used as a building block for the synthesis of new materials, such as polymers and dendrimers. In environmental science, 1-Acetylazocan-4-one has been studied for its potential use in wastewater treatment, due to its ability to remove heavy metals from contaminated water.
properties
CAS RN |
114326-04-4 |
|---|---|
Product Name |
1-Acetylazocan-4-one |
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-acetylazocan-4-one |
InChI |
InChI=1S/C9H15NO2/c1-8(11)10-6-3-2-4-9(12)5-7-10/h2-7H2,1H3 |
InChI Key |
ZQVBVUPLVSYMQJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCC(=O)CC1 |
Canonical SMILES |
CC(=O)N1CCCCC(=O)CC1 |
synonyms |
4(1H)-Azocinone, 1-acetylhexahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



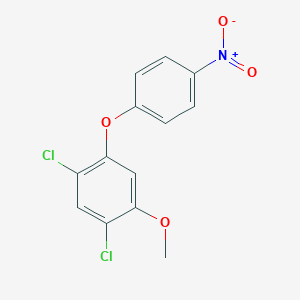
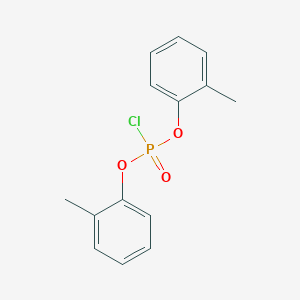
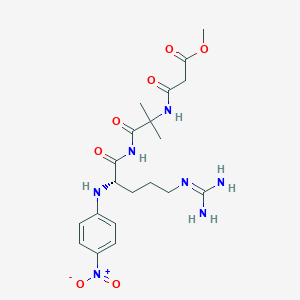
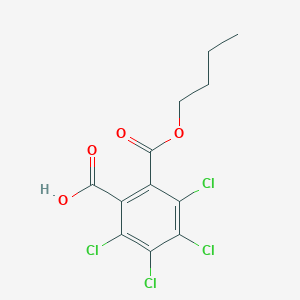
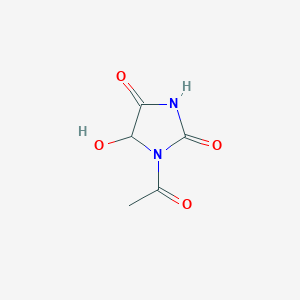
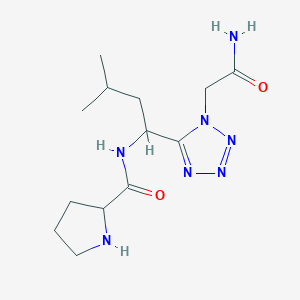
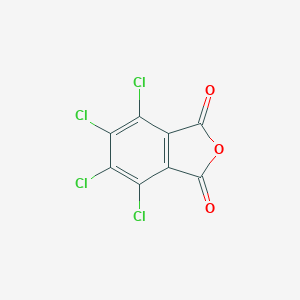
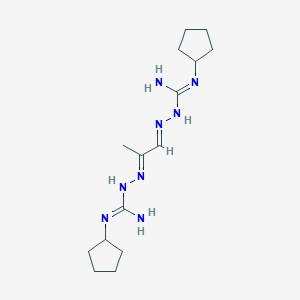
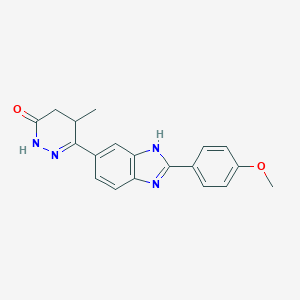
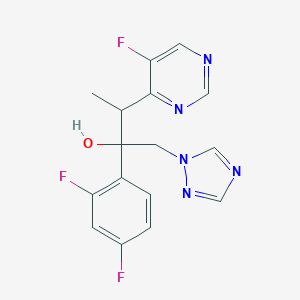


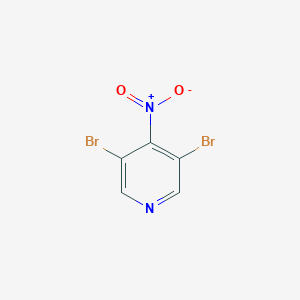
![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)